![molecular formula C27H22N2O6 B15017414 4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl furan-2-carboxylate](/img/structure/B15017414.png)
4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl furan-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL FURAN-2-CARBOXYLATE is a complex organic compound that features a furan ring, a methoxy group, and a diphenylacetamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL FURAN-2-CARBOXYLATE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Attachment of the Diphenylacetamido Group: This step involves the formation of an amide bond between diphenylacetic acid and an appropriate amine, followed by further functionalization to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Products may include carboxylic acids and ketones.
Reduction: Amines and alcohols are common products.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
4-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL FURAN-2-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound’s interactions with biological molecules are of interest for understanding its mechanism of action.
Industrial Applications: It may be used as a precursor for the synthesis of other complex organic molecules.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The diphenylacetamido group may enhance binding affinity to certain targets, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
- 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol
Uniqueness
4-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL FURAN-2-CARBOXYLATE is unique due to its combination of a furan ring, a methoxy group, and a diphenylacetamido group. This combination of functional groups provides distinct chemical properties and potential biological activities that are not commonly found in other compounds.
特性
分子式 |
C27H22N2O6 |
|---|---|
分子量 |
470.5 g/mol |
IUPAC名 |
[4-[(E)-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]methyl]-2-methoxyphenyl] furan-2-carboxylate |
InChI |
InChI=1S/C27H22N2O6/c1-33-24-17-19(14-15-22(24)35-25(30)23-13-8-16-34-23)18-28-29-26(31)27(32,20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-18,32H,1H3,(H,29,31)/b28-18+ |
InChIキー |
RTKBASWKJNHKHH-MTDXEUNCSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)OC(=O)C4=CC=CO4 |
正規SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)OC(=O)C4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-3-methylbenzamide](/img/structure/B15017332.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B15017348.png)
![N-({N'-[(E)-(3,5-Dibromo-2,4-dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B15017351.png)
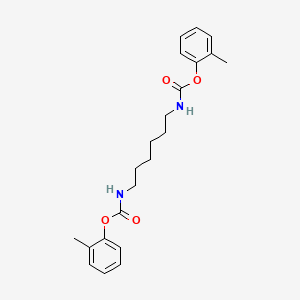
![[3-Amino-7-tert-butyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-fluorophenyl)methanone](/img/structure/B15017354.png)
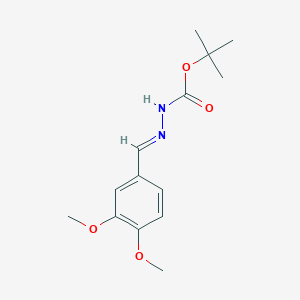
![2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodophenol](/img/structure/B15017359.png)
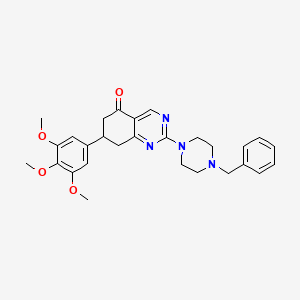
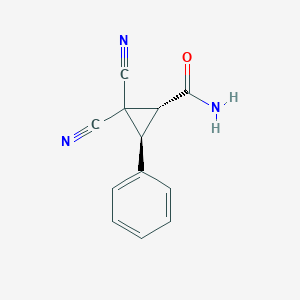
![N'-[(Z)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-chlorobenzohydrazide](/img/structure/B15017379.png)
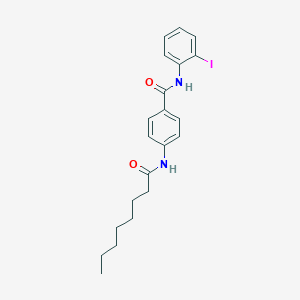
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide](/img/structure/B15017388.png)
![2-{(E)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B15017389.png)
![diethyl 3,7-dimethylfuro[2,3-f][1]benzofuran-2,6-dicarboxylate](/img/structure/B15017392.png)
